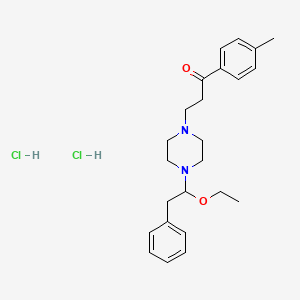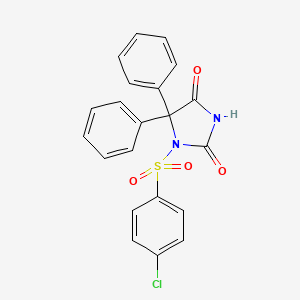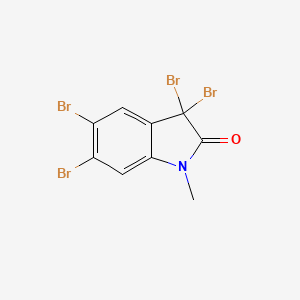
1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms, each bonded to two methyl groups and one prop-1-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane typically involves the reaction of appropriate silicon-containing precursors with prop-1-en-2-yl groups under controlled conditions. One common method involves the hydrosilylation of alkenes with disilane compounds in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The prop-1-en-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable solvent and base.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its potential as a drug delivery agent due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicone polymers and resins.
作用機序
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane linkages. These reactions are catalyzed by acids or bases and involve the formation of intermediate species such as silanols and siloxanes. The unique structural features of the compound allow it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetramethyl-1,2-di(isopropyloxy)disilane: Similar in structure but with isopropyloxy groups instead of prop-1-en-2-yl groups.
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane: Contains a cyclohexane ring with similar substituents.
(2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene: A naphthalene derivative with similar prop-1-en-2-yl groups.
Uniqueness
1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane is unique due to its specific arrangement of silicon atoms and prop-1-en-2-yl groups. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
特性
CAS番号 |
18080-91-6 |
|---|---|
分子式 |
C10H22Si2 |
分子量 |
198.45 g/mol |
IUPAC名 |
[dimethyl(prop-1-en-2-yl)silyl]-dimethyl-prop-1-en-2-ylsilane |
InChI |
InChI=1S/C10H22Si2/c1-9(2)11(5,6)12(7,8)10(3)4/h1,3H2,2,4-8H3 |
InChIキー |
GXRYSRIMEVLCAH-UHFFFAOYSA-N |
正規SMILES |
CC(=C)[Si](C)(C)[Si](C)(C)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




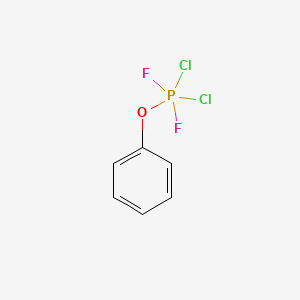
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)
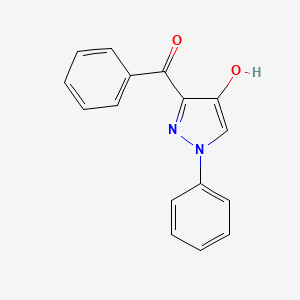
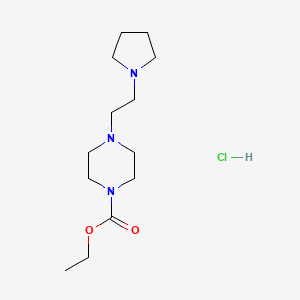
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
